An In-depth Technical Guide on the Chemical Structure of Glycyrrhizin (GLR)
An In-depth Technical Guide on the Chemical Structure of Glycyrrhizin (GLR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure of Glycyrrhizin (B1671929) (GLR), a major bioactive compound isolated from the roots of the licorice plant, Glycyrrhiza glabra.
Core Chemical Structure
Glycyrrhizin (GLR), also known as glycyrrhizic acid, is a triterpenoid (B12794562) saponin.[1][2][3] Its structure is characterized by two main components: a hydrophobic pentacyclic triterpene aglycone and a hydrophilic sugar moiety.[4]
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Aglycone: The aglycone portion of GLR is 18β-glycyrrhetinic acid (also known as enoxolone).[1] This is a pentacyclic triterpenoid of the oleanane (B1240867) type.[2]
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Sugar Moiety: The sugar component consists of a disaccharide of two D-glucuronic acid molecules.[5]
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Linkage: The two glucuronic acid units are linked to each other via a β-(1→2) glycosidic bond. This disaccharide is then attached to the hydroxyl group at the C-3 position of the glycyrrhetinic acid aglycone through an α-glycosidic linkage.[5][6]
The complete IUPAC name for glycyrrhizin is (3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-D-glucopyranuronosyl-α-D-glucopyranosiduronic acid.[1][7]
Physicochemical Properties of Glycyrrhizin
A summary of the key quantitative data for Glycyrrhizin is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C42H62O16 | [1][7] |
| Molar Mass | 822.942 g·mol−1 | [1][2] |
| Appearance | Powder | [8] |
| Melting Point | 220 °C | [9] |
| Solubility in Water | 1–10 mg/mL (at 20 °C) | [1] |
| Sweetness | 30 to 50 times sweeter than sucrose | [1] |
Experimental Protocols for Structural Elucidation
The chemical structure of Glycyrrhizin has been determined and confirmed through a combination of classical chemical methods and modern spectroscopic techniques.
3.1. Acid Hydrolysis
A fundamental method for determining the structure of glycosides like GLR is acid hydrolysis. This process cleaves the glycosidic bonds, separating the aglycone from the sugar moieties.
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Protocol:
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Dissolve a known amount of purified Glycyrrhizin in an acidic solution (e.g., dilute sulfuric acid or hydrochloric acid).
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Heat the mixture under reflux for a specified period to ensure complete hydrolysis.
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After cooling, neutralize the reaction mixture.
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Extract the mixture with an organic solvent (e.g., diethyl ether or chloroform) to isolate the water-insoluble aglycone (glycyrrhetinic acid).
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The aqueous layer, containing the sugar components, can be analyzed by techniques such as chromatography (e.g., paper chromatography or HPLC) to identify the sugars.[6]
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The isolated aglycone can be purified by crystallization and its structure confirmed by spectroscopic methods.
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3.2. Spectroscopic Analysis
Modern spectroscopic techniques provide detailed information about the molecular structure of Glycyrrhizin.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information about the number and types of protons in the molecule, helping to identify the different methyl groups and protons in the triterpene skeleton and the sugar rings.[5][10][11]
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¹³C NMR: Shows the number of carbon atoms and their chemical environments, distinguishing between the carbons of the aglycone and the sugar units.[6][11]
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2D NMR (COSY, HMQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the ¹H and ¹³C NMR spectra and confirming the linkage between the sugar units and the aglycone.[6]
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Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) provides the exact molecular weight of Glycyrrhizin, which is used to determine its elemental formula.
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Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing information about the sequence and linkage of the sugar units and the structure of the aglycone.[12]
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Visualizations
4.1. Chemical Hydrolysis of Glycyrrhizin
The following diagram illustrates the chemical breakdown of Glycyrrhizin into its constituent aglycone and sugar units through acid hydrolysis.
4.2. Structural Elucidation Workflow
The logical workflow for determining the chemical structure of Glycyrrhizin is depicted below, starting from isolation to final structure confirmation.
References
- 1. Glycyrrhizin - Wikipedia [en.wikipedia.org]
- 2. Glycyrrhizin | C42H62O16 | CID 14982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Unequivocal glycyrrhizin isomer determination and comparative in vitro bioactivities of root extracts in four Glycyrrhiza species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. glycyrrhizin - Wikidata [wikidata.org]
- 8. CAS 1405-86-3 | Glycyrrhizic acid [phytopurify.com]
- 9. researchgate.net [researchgate.net]
- 10. Glycyrrhizic acid(1405-86-3) 1H NMR spectrum [chemicalbook.com]
- 11. The Licorice Wheel – Part 3 - ChemistryViews [chemistryviews.org]
- 12. researchgate.net [researchgate.net]
